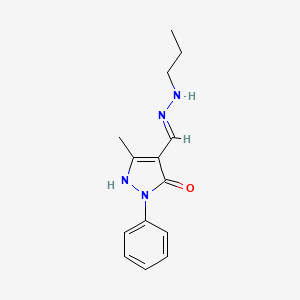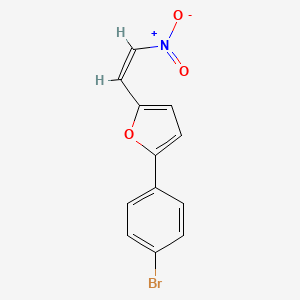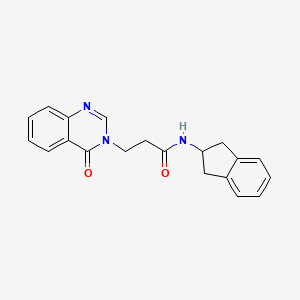
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone (HPPH) is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH belongs to a class of compounds known as hydrazones, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can induce oxidative stress, which can lead to the activation of various signaling pathways involved in cell death. Additionally, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its selectivity for cancer cells. This selectivity can help to reduce the potential for off-target effects and toxicity. However, one limitation of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone. One area of research is the development of novel derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone that exhibit improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone and to explore its potential applications in other areas of research, such as neurodegenerative diseases.
Méthodes De Synthèse
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can be synthesized through a multi-step process involving the reaction of various chemicals. One common method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone involves the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with propylhydrazine in the presence of a catalyst. This reaction results in the formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been extensively studied for its potential applications in scientific research. One area of research where 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has shown promise is in the field of cancer research. Studies have shown that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can selectively target cancer cells and induce cell death, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-9-15-16-10-13-11(2)17-18(14(13)19)12-7-5-4-6-8-12/h4-8,10,15,17H,3,9H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNOAWIBPKZPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN=CC1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN/N=C/C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)
![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)